Succinimide, 2-phthalimido-
Overview
Description
Succinimide, 2-phthalimido- is a compound that belongs to the class of organic compounds known as phthalimides. These compounds are characterized by the presence of a phthalimide group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing two carbonyl groups and a nitrogen atom. Succinimide, 2-phthalimido- is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinimide, 2-phthalimido- typically involves the condensation of phthalic anhydride with succinimide. This reaction is carried out under dehydrative conditions, often at elevated temperatures. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. For example, the use of Lewis acids such as TaCl5-silica gel under microwave irradiation has been reported to be an efficient method for the preparation of phthalimides .
Industrial Production Methods
In industrial settings, the production of succinimide, 2-phthalimido- can be scaled up using similar synthetic routes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Succinimide, 2-phthalimido- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Common Reagents and Conditions
Common reagents used in the reactions of succinimide, 2-phthalimido- include:
Oxidizing agents: KMnO4, CrO3, OsO4
Reducing agents: LiAlH4, NaBH4, Zn/HCl
Nucleophiles: RLi, RMgX, RCuLi
Electrophiles: RCOCl, RCHO, CH3I
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various alkylated or acylated derivatives .
Scientific Research Applications
Succinimide, 2-phthalimido- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of succinimide, 2-phthalimido- involves its interaction with various molecular targets and pathways. For example, in cancer therapy, the compound may induce apoptosis and inhibit cell cycle progression by targeting specific proteins and enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to succinimide, 2-phthalimido- include other phthalimide derivatives such as:
- Phthalimide
- N-alkylphthalimides
- Phthalimido-thiazolidine-2,4-dione derivatives
Uniqueness
What sets succinimide, 2-phthalimido- apart from other similar compounds is its unique combination of the succinimide and phthalimide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-9-5-8(10(16)13-9)14-11(17)6-3-1-2-4-7(6)12(14)18/h1-4,8H,5H2,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNMIAXOGBPRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960385 | |
Record name | 2-(5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-16-2, 3982-20-5 | |
Record name | 2-(2,5-Dioxo-3-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phthalimidosuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phthalyl-d,l-aspartimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimide, 2-phthalimido- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHTHALIMIDOSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RFA39WJT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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